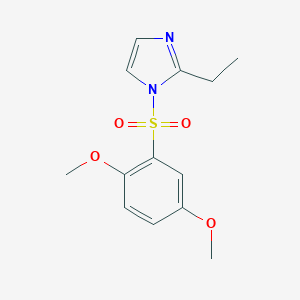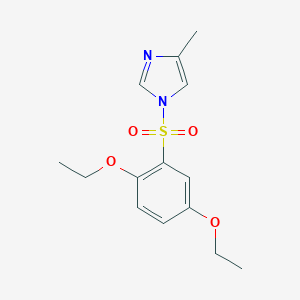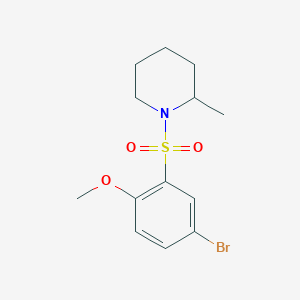
1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methylpiperidine is a chemical compound that belongs to the class of benzenesulfonyl derivatives It is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl chloride group attached to a benzene ring, which is further connected to a piperidine ring
Métodos De Preparación
The synthesis of 1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzenesulfonyl chloride and 2-methylpiperidine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Procedure: The 5-bromo-2-methoxybenzenesulfonyl chloride is added dropwise to a solution of 2-methylpiperidine in the chosen solvent, with stirring. The reaction mixture is then allowed to react at room temperature or slightly elevated temperatures.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The methoxy group can be oxidized to form a hydroxyl group, or reduced to form a methyl group.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions: Typical reagents include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Reactions are often carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methylpiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl derivatives have shown efficacy.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methylpiperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors that are involved in key biological processes.
Pathways: It may modulate signaling pathways that regulate cell growth, apoptosis, or immune responses. The exact mechanism is still under investigation, and further studies are needed to elucidate its mode of action.
Comparación Con Compuestos Similares
1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methylpiperidine can be compared with other similar compounds:
Similar Compounds: Examples include 5-bromo-2-methoxybenzenesulfonyl chloride, 2-methylpiperidine, and other benzenesulfonyl derivatives.
Uniqueness: The presence of both the bromine atom and the methoxy group on the benzene ring, along with the piperidine moiety, makes this compound unique. It offers a distinct combination of chemical properties that can be exploited for specific applications.
Propiedades
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-2-methylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c1-10-5-3-4-8-15(10)19(16,17)13-9-11(14)6-7-12(13)18-2/h6-7,9-10H,3-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUFWGJVSROVJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

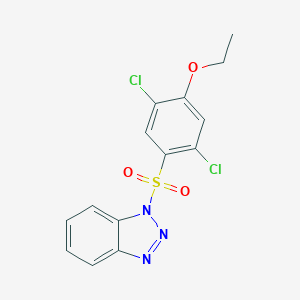
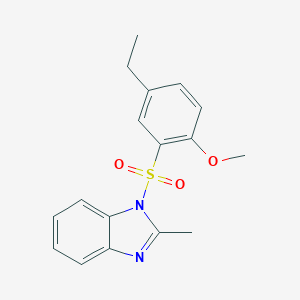
![2-benzyl-1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B345210.png)
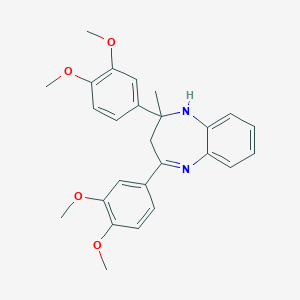
![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-2-benzyl-2-imidazoline](/img/structure/B345213.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B345216.png)
![1-[(2,5-diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345219.png)
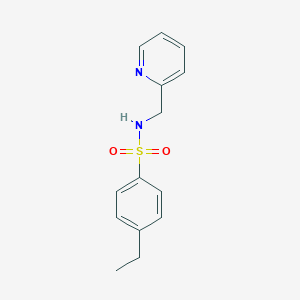
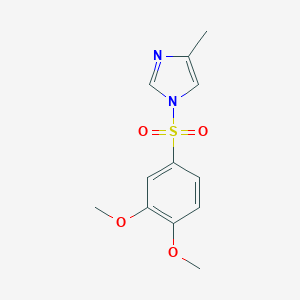
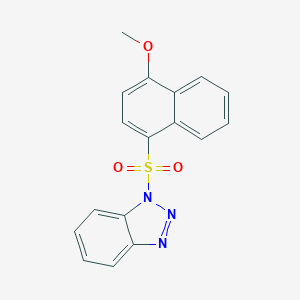
![1-[(3,4-Dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B345228.png)
